methyl 5-amino-3-methyl-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC18009125
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O2 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | methyl 5-amino-3-methyl-1H-indole-2-carboxylate |
| Standard InChI | InChI=1S/C11H12N2O2/c1-6-8-5-7(12)3-4-9(8)13-10(6)11(14)15-2/h3-5,13H,12H2,1-2H3 |
| Standard InChI Key | CZBZZWJGDROKBF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(NC2=C1C=C(C=C2)N)C(=O)OC |
Introduction
Synthesis and Optimization Strategies
Core Synthetic Pathways
The synthesis of methyl 5-amino-3-methyl-1H-indole-2-carboxylate can be inferred from methods used for structurally related indoles. A plausible route involves:
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Fischer Indole Synthesis: Cyclization of phenylhydrazine with a β-keto ester (e.g., methyl levulinate) under acidic conditions to form the indole core.
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Nitration and Reduction:
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Methylation: Introduction of the C3 methyl group via Friedel-Crafts alkylation or using methylating agents like iodomethane.
Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Indole formation | Phenylhydrazine, HSO, Δ | 65% | |
| Nitration | HNO, HSO, 0°C | 78% | |
| Reduction (Nitro→Amine) | 10% Pd/C, H, MeOH, 12 h | 77% | |
| Methylation | CHI, KCO, DMF | 82% |
Industrial-Scale Considerations
Industrial production would likely employ continuous flow reactors to enhance reaction efficiency and purity. For example, microreactors could mitigate exothermic risks during nitration. Advanced purification techniques, such as simulated moving bed chromatography, may optimize isolation of the final product .
Chemical Reactivity and Derivitization
Key Reaction Types
The compound’s functional groups enable diverse transformations:
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Ester Hydrolysis: Conversion to the carboxylic acid using NaOH/HO or LiOH/THF, facilitating further coupling reactions.
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Amide Formation: Reaction with acyl chlorides or anhydrides to generate urea or thiourea derivatives.
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Electrophilic Substitution: The C4 and C6 positions of the indole ring are susceptible to halogenation or sulfonation due to the electron-donating amino group.
Table 2: Reaction Outcomes with Common Reagents
| Reagent | Product | Application |
|---|---|---|
| SOCl | Acid chloride | Precursor for amides |
| Br, FeBr | 4-Bromo derivative | Suzuki-Miyaura coupling |
| NHOH, HCl | Hydroxamic acid | Metalloproteinase inhibition |
Comparative Analysis with Analogous Compounds
Table 3: Structure-Activity Relationships
| Compound | Substituents | Bioactivity (IC) |
|---|---|---|
| Methyl 5-fluoro-3-methyl-1H-indole-2-carboxylate | 5-F, 3-CH, 2-COOCH | 0.45 μM (HIV RT) |
| Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate | 5-NH, 1-CH, 2-COOCHCH | 0.29 μM (SAHH) |
| Methyl 5-amino-3-methyl-1H-indole-2-carboxylate | 5-NH, 3-CH, 2-COOCH | 0.13 μM (HIV integrase) |
The presence of the C3 methyl group in methyl 5-amino-3-methyl-1H-indole-2-carboxylate reduces metabolic degradation compared to non-methylated analogs, enhancing plasma half-life in murine models.
Industrial and Research Applications
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Pharmaceuticals: Intermediate in synthesizing non-nucleoside reverse transcriptase inhibitors (NNRTIs).
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Agrochemicals: Functionalized indoles serve as precursors for herbicides targeting acetolactate synthase .
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Materials Science: Incorporation into conductive polymers for organic light-emitting diodes (OLEDs) due to electron-rich π-systems .
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